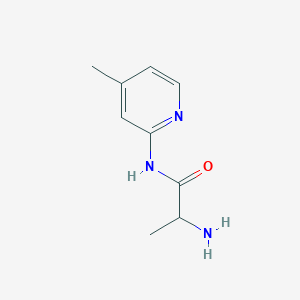

2-amino-N-(4-methylpyridin-2-yl)propanamide

Description

Properties

Molecular Formula |

C9H13N3O |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

2-amino-N-(4-methylpyridin-2-yl)propanamide |

InChI |

InChI=1S/C9H13N3O/c1-6-3-4-11-8(5-6)12-9(13)7(2)10/h3-5,7H,10H2,1-2H3,(H,11,12,13) |

InChI Key |

VVZWQOWICAWLLB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)C(C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-(4-methylpyridin-2-yl)propanamide typically involves the reaction of 4-methyl-2-pyridinecarboxylic acid with an appropriate amine under controlled conditions. One common method includes the use of coupling reagents such as carbodiimides to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the amide group to an amine, altering the compound’s properties and reactivity.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed:

Oxidation: Nitroso or nitro derivatives.

Reduction: Amines.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-Amino-N-(4-methylpyridin-2-yl)propanamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-N-(4-methylpyridin-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Synthetic Efficiency : Derivatives with benzyloxy substituents (e.g., compounds 28–31) are synthesized in high yields (94–97%) and purity (95–97%) via vacuum concentration and DCC-mediated coupling .

- Bioactive Substituents : The 4-methylpyridin-2-yl group in compound 7c is associated with potent anti-inflammatory activity (88.89% inhibition of carrageenan-induced edema), comparable to celecoxib .

Anti-Inflammatory Activity:

- Compound 7c : Achieved 88.89% inhibition of paw edema, outperforming celecoxib (82.60%) . The nitrobenzenesulfonyl and 4-methylpyridin-2-yl groups likely synergize to enhance COX-II selectivity.

Enzyme Inhibition:

- HDAC Inhibition: 2-Amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)propanamide () showed potent HDAC-8 inhibition, suggesting that alternative substituents (e.g., oxadiazole) can redirect activity toward epigenetic targets .

- Carbonic Anhydrase Inhibition : The sulfamoylphenyl derivative () demonstrates the versatility of carboxamides in targeting enzymes beyond COX-II .

Physicochemical and Pharmacokinetic Properties

- Solubility and Stability : The 4-methylpyridin-2-yl group may improve solubility in polar solvents compared to bulkier benzyloxy or trifluoromethyl substituents .

- Molecular Weight and Lipophilicity : Derivatives with molecular weights >450 Da (e.g., compound 7c, MW 478.5) retain activity, suggesting that higher lipophilicity is tolerable for anti-inflammatory effects .

Critical Analysis of Structural Modifications

- Pyridine vs.

- Sulfonamide Additions : Nitrobenzenesulfonyl or toluenesulfonyl groups () enhance anti-inflammatory potency, likely by mimicking the sulfonamide pharmacophore in COX-II inhibitors like celecoxib .

- Amino Acid Backbone: The 2-amino-propanamide core is conserved across analogs, indicating its role as a scaffold for hydrogen bonding or enzymatic recognition .

Biological Activity

2-amino-N-(4-methylpyridin-2-yl)propanamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 206.24 g/mol. The compound features an amide functional group, which is critical for its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. It is hypothesized that the compound can form hydrogen bonds and other non-covalent interactions with enzymes or receptors, leading to alterations in their activity. For instance, it may inhibit enzyme functions by binding to active sites, thereby blocking substrate access and disrupting metabolic pathways.

Antibacterial and Antifungal Properties

Research indicates that this compound exhibits significant antibacterial and antifungal activities. In vitro studies have shown that the compound can inhibit the growth of various pathogenic bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the biosynthesis of prostaglandins involved in inflammation. By blocking these enzymes, this compound may reduce inflammatory responses in various models .

Cytotoxicity Against Cancer Cell Lines

In studies assessing cytotoxicity, this compound demonstrated significant effects against several cancer cell lines. For example, it exhibited IC50 values indicating effective inhibition of cell growth in MCF7 (breast cancer) and A549 (lung cancer) cell lines. The compound's ability to induce apoptosis in these cells highlights its potential as an anticancer therapeutic .

Study on Anticancer Activity

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of various derivatives of this compound. The findings revealed that certain modifications to the compound's structure enhanced its potency against specific cancer types. The study reported IC50 values ranging from 5 µM to 20 µM across different cell lines, indicating promising therapeutic potential.

Investigation of Enzyme Inhibition

Another key study focused on the enzyme inhibition properties of the compound. It was found that this compound effectively inhibited fatty acid amide hydrolase (FAAH), an enzyme involved in endocannabinoid metabolism. This inhibition was associated with increased levels of endocannabinoids, suggesting potential applications in pain management and neuroprotection .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is essential.

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-(pyridin-2-yl)acetamide | Structure | Simpler structure; less biological activity |

| Imatinib | Structure | Known cancer treatment; complex interactions |

| N-(4-Methylpyridin-2-yl)acetamide | Structure | Methyl substitution alters activity profile |

The structural uniqueness of this compound contributes significantly to its diverse biological activities compared to other compounds listed above.

Q & A

Q. How are protein-templated reactions used to study propanamide bioactivity?

- Methodological Answer : Incorporate the compound into peptide libraries via solid-phase synthesis. Screen against targets (e.g., kinases) using FRET or SPR. For example, a related propanamide showed selective agonism in GPCR assays when templated with cyclopropyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.